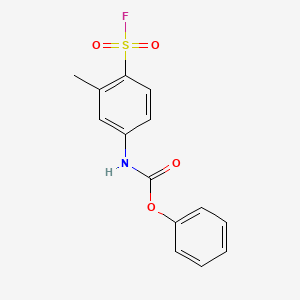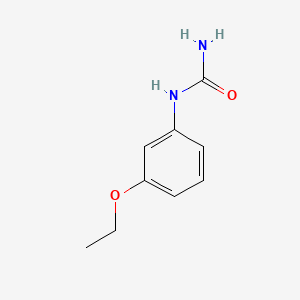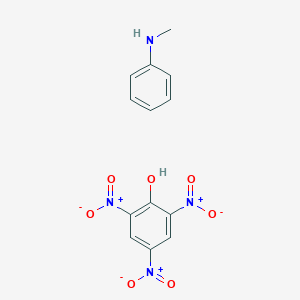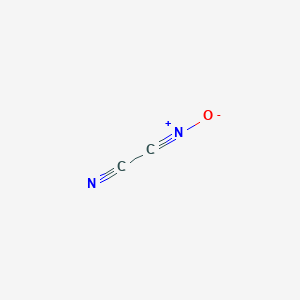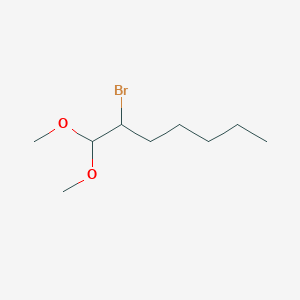![molecular formula C19H16O5 B14720938 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- CAS No. 6627-19-6](/img/structure/B14720938.png)
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxymethyl group and two methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- typically involves the reaction of 1,4-naphthoquinone with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- involves its redox properties. The compound can undergo redox cycling, generating ROS such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress, affecting cellular processes and leading to cell death. The compound’s activity is often linked to its ability to interact with cellular proteins and enzymes, disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2,3-Dimethoxy-1,4-naphthoquinone: A closely related compound with two methoxy groups on the naphthoquinone ring.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position.
Uniqueness
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is unique due to the presence of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6627-19-6 |
|---|---|
Fórmula molecular |
C19H16O5 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
2-[(2,3-dimethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5/c1-23-16-9-5-8-13(19(16)24-2)18(22)14-10-15(20)11-6-3-4-7-12(11)17(14)21/h3-10,18,22H,1-2H3 |
Clave InChI |
OVDGJLVAQXABCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



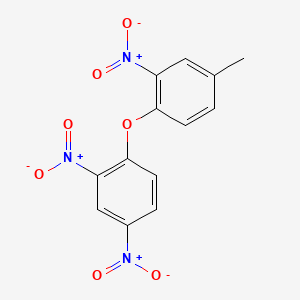
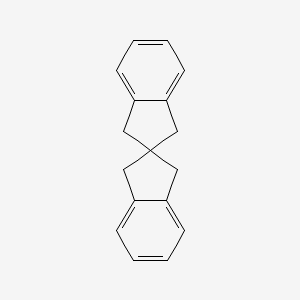
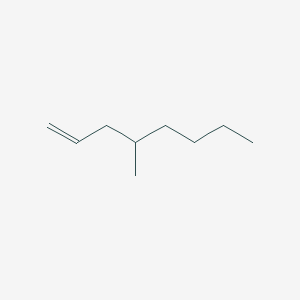


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
